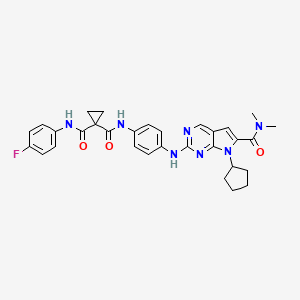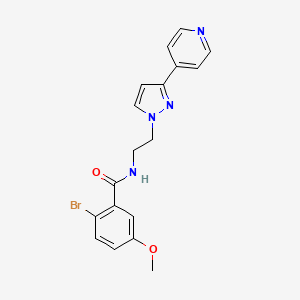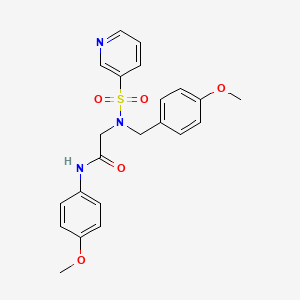
Cdk9-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDK9-IN-8 ist ein potenter und selektiver Inhibitor der Cyclin-abhängigen Kinase 9 (CDK9), einem Schlüsselregulator der Transkription und des Zellzyklusfortschritts. CDK9 spielt eine bedeutende Rolle bei der Genregulation und der RNA-Polymerase-II-Transkription unter basalen und stimulierten Bedingungen. Die Hochregulierung der transkriptionellen Homöostase durch CDK9 führt zu verschiedenen malignen Tumoren und macht es zu einem wertvollen Zielmolekül in der Krebsforschung .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CDK9-IN-8 umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließenden Reaktionen unter bestimmten Bedingungen. Der Syntheseweg umfasst typischerweise:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion bestimmter Ausgangsmaterialien unter kontrollierten Bedingungen, um die Kernstruktur von this compound zu bilden.
Funktionsgruppenmodifikationen: Verschiedene funktionelle Gruppen werden durch Reaktionen wie Alkylierung, Acylierung und Reduktion eingeführt oder modifiziert.
Reinigung und Isolierung: Die endgültige Verbindung wird mit Techniken wie Chromatographie und Kristallisation gereinigt, um this compound in reiner Form zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und die Implementierung großtechnischer Reinigungstechniken, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CDK9-IN-8 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb der Verbindung modifizieren.
Substitution: Substitutionsreaktionen beinhalten den Austausch bestimmter Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen werden sorgfältig kontrolliert, um die gewünschten Modifikationen zu erreichen .
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten und potenziellen therapeutischen Anwendungen untersucht werden können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Rolle von CDK9 in verschiedenen chemischen Prozessen zu untersuchen und neue synthetische Methoden zu entwickeln.
Biologie: Die Verbindung wird in der biologischen Forschung eingesetzt, um die Regulation der Genexpression und die Rolle von CDK9 in zellulären Prozessen zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität von CDK9 hemmt, das ein Schlüsselbestandteil des positiven Transkriptions-Elongationsfaktors b (P-TEFb)-Komplexes ist. Dieser Komplex phosphoryliert die C-terminale Domäne der RNA-Polymerase II, wodurch eine produktive Transkriptionselongation ermöglicht wird. Durch die Hemmung von CDK9 unterbricht this compound diesen Prozess und führt zu einer verringerten Transkription von Genen, die für das Überleben und die Proliferation von Zellen essentiell sind. Dieser Mechanismus ist besonders effektiv in Krebszellen, in denen die CDK9-Aktivität oft dysreguliert ist .
Wissenschaftliche Forschungsanwendungen
CDK9-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of CDK9 in various chemical processes and to develop new synthetic methodologies.
Biology: The compound is employed in biological research to investigate the regulation of gene expression and the role of CDK9 in cellular processes.
Wirkmechanismus
CDK9-IN-8 exerts its effects by inhibiting the activity of CDK9, which is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA polymerase II, enabling productive transcription elongation. By inhibiting CDK9, this compound disrupts this process, leading to decreased transcription of genes essential for cell survival and proliferation. This mechanism is particularly effective in cancer cells, where CDK9 activity is often dysregulated .
Vergleich Mit ähnlichen Verbindungen
CDK9-IN-8 ist in seiner hohen Selektivität und Potenz für CDK9 im Vergleich zu anderen Cyclin-abhängigen Kinase-Inhibitoren einzigartig. Ähnliche Verbindungen umfassen:
Flavopiridol: Ein früher CDK-Inhibitor mit Aktivität gegen mehrere CDKs, einschließlich CDK9.
i-CDK9: Ein hochspezifischer CDK9-Inhibitor mit pikomolarer Potenz.
Fadraciclib (CYC065): Ein neuartiger CDK-Inhibitor, der CDK9 und CDK2 angreift und eine vielversprechende Antikrebsaktivität aufweist.
This compound zeichnet sich durch seine überlegene Selektivität für CDK9 aus, was es zu einem wertvollen Werkzeug für die Untersuchung CDK9-spezifischer Pfade und die Entwicklung gezielter Krebstherapien macht .
Eigenschaften
IUPAC Name |
1-N-[4-[[7-cyclopentyl-6-(dimethylcarbamoyl)pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32FN7O3/c1-38(2)27(40)25-17-19-18-33-30(37-26(19)39(25)24-5-3-4-6-24)36-23-13-11-22(12-14-23)35-29(42)31(15-16-31)28(41)34-21-9-7-20(32)8-10-21/h7-14,17-18,24H,3-6,15-16H2,1-2H3,(H,34,41)(H,35,42)(H,33,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUNYNZTSOIXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=CC=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2889843.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889847.png)


![2-(4-ETHOXYPHENOXY)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]ACETAMIDE](/img/structure/B2889851.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B2889852.png)
![(E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}amino 3-methylbutanoate](/img/structure/B2889856.png)




![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2889862.png)
